

An In-depth Technical Guide to 1-(Propan-2-yl)cyclopropan-1-ol

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Compound of Interest

Compound Name: 1-(Propan-2-yl)cyclopropan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1-(Propan-2-yl)cyclopropan-1-ol**, a tertiary alcohol incorporating a cyclopropane ring. This document is intended for an audience with a strong background in chemistry and pharmacology, offering detailed insights into the molecule's characteristics and its relevance in the broader context of medicinal chemistry.

Chemical Identity and Properties

1-(Propan-2-yl)cyclopropan-1-ol, also known as 1-isopropylcyclopropanol, is an organic compound with the molecular formula $C_6H_{12}O$ ^[1]. The presence of a hydroxyl group attached to a carbon atom shared by a cyclopropane ring and an isopropyl group defines its structure and chemical reactivity.

Table 1: Chemical Identifiers and Computed Properties

Property	Value	Reference
IUPAC Name	1-(Propan-2-yl)cyclopropan-1-ol	[2]
Synonyms	1-isopropylcyclopropanol, Cyclopropanol, 1-(1-methylethyl)-	[2]
Molecular Formula	C ₆ H ₁₂ O	[1]
Molecular Weight	100.16 g/mol	[2]
CAS Number	57872-32-9	[2]
Canonical SMILES	<chem>CC(C)C1(CC1)O</chem>	[2]
InChI Key	HWUUJXHUDBJPRY-UHFFFAOYSA-N	[2]
XLogP3 (Predicted)	1.2	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	1	[2]

Spectroscopic Characterization

While specific experimental spectra for **1-(Propan-2-yl)cyclopropan-1-ol** are not readily available in public databases, its spectroscopic features can be predicted based on the analysis of its functional groups and structural analogs.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the isopropyl and cyclopropyl protons. The methine proton of the isopropyl group would likely appear as a septet, while the two methyl groups would be a doublet. The diastereotopic methylene protons of the cyclopropane ring would likely present as complex multiplets. The hydroxyl

proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

- ^{13}C NMR: The carbon NMR spectrum would show signals for the quaternary carbon of the cyclopropane ring attached to the hydroxyl group, the methylene carbons of the cyclopropane ring, the methine carbon of the isopropyl group, and the two equivalent methyl carbons of the isopropyl group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of **1-(Propan-2-yl)cyclopropan-1-ol** would be characterized by a broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$, corresponding to the O-H stretching vibration of the tertiary alcohol[3]. The C-H stretching vibrations of the isopropyl and cyclopropyl groups would appear in the $2850\text{--}3000\text{ cm}^{-1}$ region. Characteristic absorptions for the cyclopropane ring itself are also expected[4][5]. The C-O stretching vibration for a tertiary alcohol would typically be observed in the $1125\text{--}1200\text{ cm}^{-1}$ range[3].

2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-(Propan-2-yl)cyclopropan-1-ol** would likely not show a prominent molecular ion peak due to the instability of tertiary alcohols upon ionization. Fragmentation would be expected to occur via cleavage of the C-C bonds adjacent to the oxygen atom. A prominent peak might be observed for the loss of an isopropyl radical or a propyl radical after ring opening. Predicted mass spectrometry data suggests a base peak corresponding to the $[\text{M}+\text{H}-\text{H}_2\text{O}]^+$ ion at m/z 83.086070[1][6].

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	101.09609
[M+Na] ⁺	123.07803
[M-H] ⁻	99.081534
[M+H-H ₂ O] ⁺	83.086070
[M] ⁺	100.08826
Data sourced from PubChemLite[1][6]	

Synthesis and Reactivity

3.1. Synthesis

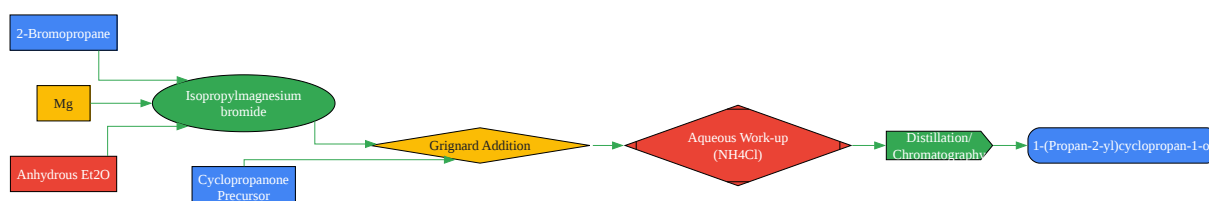
A common and effective method for the synthesis of 1-substituted cyclopropanols is the addition of an organometallic reagent to cyclopropanone or a cyclopropanone equivalent[7]. For **1-(Propan-2-yl)cyclopropan-1-ol**, a logical synthetic route would involve the Grignard reaction of isopropylmagnesium bromide with cyclopropanone.

Experimental Protocol: Grignard Reaction for the Synthesis of **1-(Propan-2-yl)cyclopropan-1-ol** (General Procedure)

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromopropane in anhydrous diethyl ether is added dropwise to initiate the formation of isopropylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
- **Reaction with Cyclopropanone Precursor:** A solution of a cyclopropanone equivalent, such as a cyclopropanone ethyl hemiketal, in anhydrous diethyl ether is cooled to 0°C in an ice bath. The prepared Grignard reagent is then added dropwise to the cooled solution with stirring.
- **Work-up:** After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous

layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

- Purification: The crude **1-(Propan-2-yl)cyclopropan-1-ol** can be purified by vacuum distillation or column chromatography.



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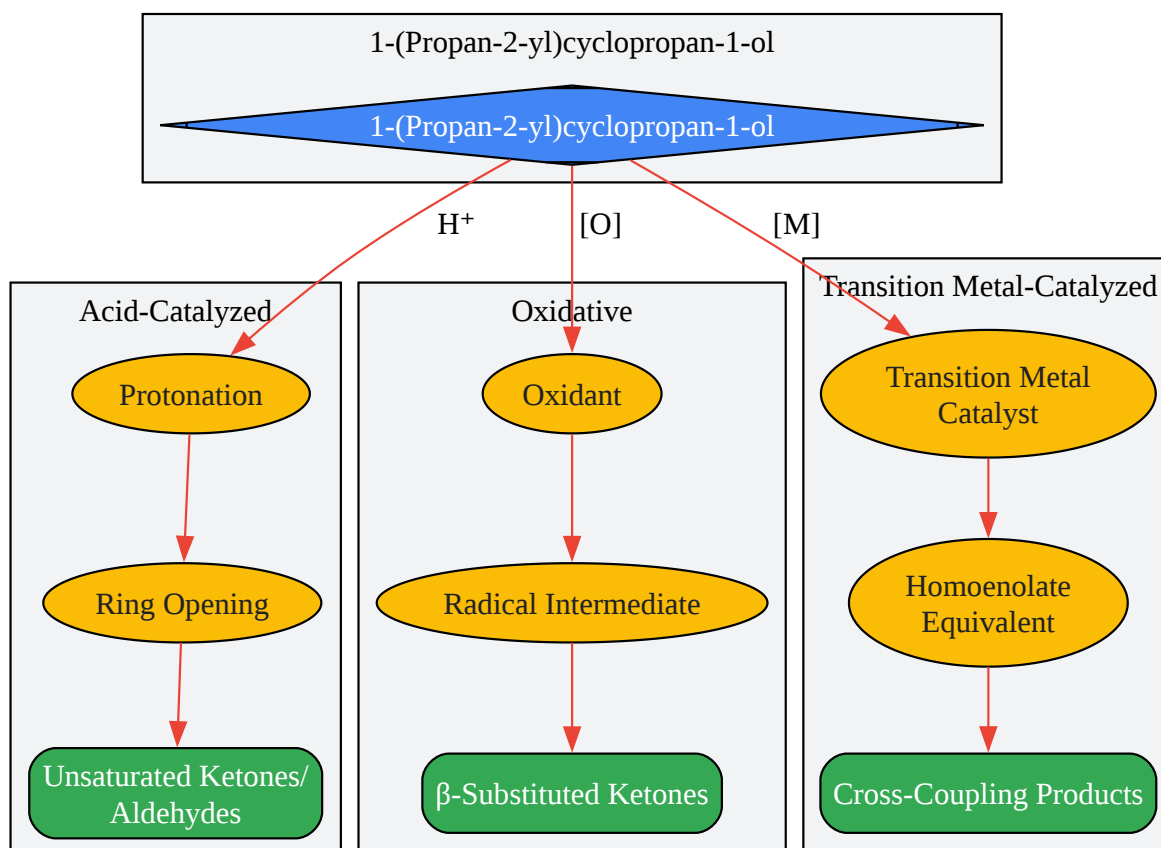
Caption: Synthetic workflow for **1-(Propan-2-yl)cyclopropan-1-ol**.

3.2. Chemical Reactivity

The chemistry of cyclopropanols is dominated by reactions involving the cleavage of the strained three-membered ring[8]. These ring-opening reactions can be initiated by electrophiles, nucleophiles, or radical species, leading to a variety of functionalized products.

- Acid-Catalyzed Ring Opening: In the presence of acid, the hydroxyl group can be protonated, followed by the departure of water to form a cyclopropyl cation. This cation can then undergo rearrangement and ring-opening to form various unsaturated ketones or aldehydes.
- Oxidative Ring Opening: Treatment with oxidizing agents can lead to the formation of β -substituted ketones. This reactivity has been exploited in various synthetic methodologies[9].

- Transition Metal-Catalyzed Reactions: Transition metals can catalyze a range of transformations of cyclopropanols, including cross-coupling reactions where the cyclopropane ring acts as a homoenolate equivalent[2].



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Caption: Reactivity pathways of **1-(Propan-2-yl)cyclopropan-1-ol**.

Relevance in Drug Discovery and Development

The cyclopropane motif is a valuable structural element in medicinal chemistry. Its incorporation into drug candidates can lead to improvements in potency, metabolic stability, and pharmacokinetic properties[10][11][12][13]. The rigid nature of the cyclopropane ring can help to lock in a bioactive conformation, leading to enhanced binding to biological targets.

While there is no specific reported biological activity for **1-(Propan-2-yl)cyclopropan-1-ol**, its structural features suggest potential for its use as a building block in the synthesis of more complex molecules for screening in drug discovery programs[14][15][16]. The tertiary alcohol functionality provides a handle for further chemical modification, while the cyclopropyl-isopropyl moiety can explore specific regions of a target's binding pocket.

Potential Applications:

- **Scaffold for Library Synthesis:** **1-(Propan-2-yl)cyclopropan-1-ol** can serve as a starting material for the creation of libraries of novel compounds for high-throughput screening.
- **Bioisosteric Replacement:** The cyclopropyl group can be used as a bioisostere for other chemical groups, such as a gem-dimethyl group or a carbon-carbon double bond, to fine-tune the properties of a lead compound.
- **Probing Structure-Activity Relationships (SAR):** The synthesis of analogs containing the **1-(propan-2-yl)cyclopropan-1-ol** moiety can provide valuable insights into the SAR of a particular class of bioactive molecules.

Experimental Protocol: General Procedure for Screening in a Biological Assay

- **Compound Preparation:** A stock solution of **1-(Propan-2-yl)cyclopropan-1-ol** is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).
- **Assay Plate Preparation:** The compound is serially diluted in the appropriate assay buffer and added to a multi-well plate (e.g., 96-well or 384-well).
- **Biological Target Addition:** The biological target of interest (e.g., enzyme, receptor, or cell line) is added to the wells containing the compound.
- **Incubation:** The plate is incubated for a specific period at a controlled temperature to allow for interaction between the compound and the biological target.
- **Signal Detection:** A detection reagent is added to the wells, and the signal (e.g., fluorescence, luminescence, or absorbance) is measured using a plate reader.

- **Data Analysis:** The data is analyzed to determine the effect of the compound on the biological target, and dose-response curves are generated to determine potency (e.g., IC₅₀ or EC₅₀).

Conclusion

1-(Propan-2-yl)cyclopropan-1-ol is a structurally interesting molecule with potential utility in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of cyclopropanols. The incorporation of the cyclopropane ring, a privileged scaffold in drug discovery, suggests that this compound and its derivatives could be valuable tools for the development of novel therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of **1-(Propan-2-yl)cyclopropan-1-ol** and related structures is warranted.

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